molecular formula C21H20N2O3S B5112173 N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Numéro de catalogue B5112173
Poids moléculaire: 380.5 g/mol
Clé InChI: LNZSHJQCFBKTDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell survival, and apoptosis. The dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of the NF-κB inhibitor protein IκBα. This leads to the activation of NF-κB and the subsequent induction of various pro-inflammatory cytokines and chemokines. By inhibiting the IKK complex, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide prevents the activation of NF-κB and the subsequent induction of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have significant biochemical and physiological effects in various disease models. In animal models of rheumatoid arthritis, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce inflammation, joint damage, and bone erosion. In models of psoriasis, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce skin inflammation and epidermal hyperplasia. In models of inflammatory bowel disease, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce inflammation, epithelial cell apoptosis, and mucosal damage.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective inhibitor of the IKK complex, which allows for the specific targeting of the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one of the limitations is that it has relatively low potency compared to other IKK inhibitors. This may limit its use in certain experimental settings, where higher potency inhibitors are required.

Orientations Futures

There are several future directions for the study of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. The NF-κB pathway has been implicated in the pathogenesis of many cancers, and N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide may have potential as a cancer therapeutic. Another potential direction is the investigation of its use in combination with other drugs or therapies. N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide may have synergistic effects with other anti-inflammatory or immunomodulatory agents, which could enhance its therapeutic efficacy. Finally, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-benzyl-3-aminobenzamide in the presence of a base to yield the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and 4-methylphenylamine to yield the final product, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. The synthesis of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been reported in several research articles, and the compound is commercially available from various chemical suppliers.

Applications De Recherche Scientifique

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Therefore, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Propriétés

IUPAC Name

N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16-10-12-19(13-11-16)23-27(25,26)20-9-5-8-18(14-20)21(24)22-15-17-6-3-2-4-7-17/h2-14,23H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSHJQCFBKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.